molecular formula C10H12Cl2O2 B14014548 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol

2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol

Cat. No.: B14014548
M. Wt: 235.10 g/mol
InChI Key: RGVOICYZLOAZDB-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-methoxy-4-methylphenyl)ethanol The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetaldehyde or 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetic acid.

    Reduction: Formation of 1-(3-methoxy-4-methylphenyl)ethanol.

    Substitution: Formation of 2,2-Dihydroxy-1-(3-methoxy-4-methylphenyl)ethanol or 2,2-Diamino-1-(3-methoxy-4-methylphenyl)ethanol.

Scientific Research Applications

2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
  • 2,2-Dichloro-1-(3-methoxy-4-ethylphenyl)ethanol
  • 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)propanol

Uniqueness

2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine atoms, a methoxy group, and a methyl group provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,2-dichloro-1-(3-methoxy-4-methylphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

RGVOICYZLOAZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC

Origin of Product

United States

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